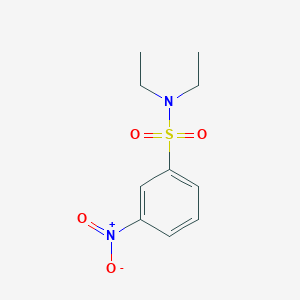

N,N-Diethyl-3-nitrobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKOBQIINJDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282990 | |

| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-26-8 | |

| Record name | 6335-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Diethyl-3-nitrobenzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N,N-Diethyl-3-nitrobenzenesulfonamide

Introduction

This compound is a synthetic organic compound that serves as a valuable intermediate in various chemical research and development sectors, particularly in medicinal chemistry and materials science. Its molecular architecture is characterized by three key functional components: a benzene ring substituted with a strongly electron-withdrawing nitro group at the meta-position, a sulfonamide linkage, and two N-ethyl groups. This unique combination of features dictates its reactivity, making it a versatile building block for more complex molecular targets. The primary utility of this compound lies in the selective chemical transformations that its functional groups can undergo, most notably the reduction of the nitro group to an amine, which opens a gateway to a wide array of derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, influencing factors such as solubility, reactivity, and analytical behavior. The key identifiers and computed physicochemical properties for this compound are summarized below, providing a foundational dataset for laboratory use.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6335-26-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |

| Molecular Weight | 258.30 g/mol | PubChem[1] |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-] | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 258.06742811 Da | PubChem[1] |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the reaction between 3-nitrobenzenesulfonyl chloride and diethylamine. This is a robust and high-yielding transformation rooted in the principles of nucleophilic substitution at a sulfonyl center.

Causality Behind Experimental Choices

The selection of 3-nitrobenzenesulfonyl chloride as the starting material is strategic; the sulfonyl chloride is a highly reactive electrophile, readily attacked by nucleophiles. Diethylamine is chosen as the nucleophile to install the N,N-diethyl moiety. The reaction is typically conducted in an inert aprotic solvent, such as tetrahydrofuran (THF), to solubilize the reactants without interfering with the reaction mechanism.[2] An excess of diethylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure for the synthesis of a related isomer and is directly applicable.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of diethylamine (2.2 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The second equivalent of the amine acts as a base to quench the HCl formed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (diethylamine hydrochloride) is a visual indicator of the reaction's progress.

-

Workup and Isolation: Remove the diethylamine hydrochloride salt by vacuum filtration. Concentrate the filtrate under reduced pressure to yield a crude residue.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with 1 M HCl (to remove excess diethylamine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the pure this compound, typically as an oil or a low-melting solid.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the diethylamino group: a quartet around 3.2-3.4 ppm (for the -CH₂- protons) and a triplet around 1.1-1.3 ppm (for the -CH₃ protons). The aromatic protons will appear in the downfield region (7.8-8.6 ppm), with complex splitting patterns due to the meta-substitution.

-

¹³C NMR: The presence of the diethylamino carbons will be confirmed by signals around 42 ppm (-CH₂) and 14 ppm (-CH₃). The aromatic carbons will resonate between 122-148 ppm. Public databases confirm the availability of experimental ¹³C NMR data for this compound.[1]

-

-

Mass Spectrometry (MS):

-

Mass spectrometric analysis should show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound (258.0674). Common fragmentation patterns observed in GC-MS analysis include the loss of ethyl groups and cleavage of the S-N bond.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides definitive evidence of the key functional groups. Strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the sulfonamide S=O bonds (typically ~1350 cm⁻¹ and ~1160 cm⁻¹). The nitro group will also exhibit strong characteristic bands for its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches. The overlap of the nitro and sulfonyl symmetric stretches is possible.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of its aromatic nitro group.

Reduction of the Nitro Group: A Gateway to Privileged Scaffolds

The cornerstone transformation for this molecule is the reduction of the nitro group to a primary amine, yielding 3-amino-N,N-diethylbenzenesulfonamide . This reaction is critical because anilines and sulfonamides are "privileged scaffolds" in medicinal chemistry, frequently appearing in the structures of established drugs.[3][4] The resulting amino group serves as a versatile chemical handle for further derivatization via reactions such as acylation, alkylation, diazotization, or reductive amination, enabling the synthesis of large compound libraries for drug discovery screening.

The reduction is most reliably and cleanly achieved through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of the Nitro Group

-

Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on Carbon (10% Pd, 5-10 mol%) in a suitable solvent such as methanol or ethyl acetate.

-

Reaction Setup: Add this compound (1.0 eq) to the suspension.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-N,N-diethylbenzenesulfonamide, which can be further purified by crystallization or chromatography if necessary.

Caption: Key transformation: Reduction of the nitro group to a primary amine.

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate.

-

Medicinal Chemistry: The sulfonamide functional group is a cornerstone of numerous antibacterial drugs (sulfa drugs).[4] By reducing the nitro group, chemists gain access to a bifunctional building block (an aniline and a sulfonamide) that can be elaborated into novel therapeutic candidates. The resulting 3-amino derivative is a key precursor for synthesizing inhibitors of various enzymes or modulators of receptors where the sulfonamide can act as a hydrogen bond acceptor or a zinc-binding group.

-

Materials Science: The aromatic nature and the potential for derivatization make its derivatives candidates for the development of functional dyes, polymers, and other advanced materials.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a compound of significant synthetic utility rather than a final product with direct applications. Its value is realized through the selective chemical manipulation of its nitro group. The straightforward synthesis and the critical importance of its corresponding aniline derivative make it a staple intermediate for researchers in drug discovery and organic synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. PrepChem.com. Retrieved from [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved from [Link]

Sources

N,N-Diethyl-3-nitrobenzenesulfonamide CAS number 6335-26-8

A Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide (CAS 6335-26-8): Synthesis, Properties, and Applications

Executive Summary

This compound is a specialized organic compound characterized by a benzenesulfonamide core substituted with a nitro group at the meta position and two ethyl groups on the sulfonamide nitrogen. Identified by the CAS Number 6335-26-8, this molecule serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its structure combines the stable, biologically relevant sulfonamide scaffold with a reactive nitro group, which can be readily transformed into other functional groups, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization methods, and its potential applications in research and drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, most notably antibacterial "sulfa" drugs.[2] The utility of this scaffold has since expanded dramatically, with sulfonamide-containing molecules demonstrating efficacy as diuretics, anticonvulsants, anti-inflammatory agents, and antiviral compounds. The arylsulfonamide moiety imparts favorable pharmacokinetic properties, including metabolic stability and the ability to engage in strong hydrogen bonding interactions with biological targets.

This compound emerges as a compound of interest by functionalizing this privileged scaffold with a nitro group. The electron-withdrawing nature of the nitro group modifies the electronic properties of the aromatic ring, while its true synthetic value lies in its capacity to be chemically reduced to an amine. This transformation unlocks a critical pathway for derivatization, enabling researchers to append diverse chemical moieties and explore new chemical space in the quest for novel, biologically active compounds.[3][4]

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. The key identifiers and computed properties for this compound are summarized below.[1]

| Property | Value | Source |

| CAS Number | 6335-26-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |

| Molecular Weight | 258.30 g/mol | PubChem[1] |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-] | PubChem[1] |

| InChIKey | HOGKOBQIINJDJM-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 91.6 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Mechanistic Insights

The most direct and widely recognized method for synthesizing this compound is through the nucleophilic substitution reaction between 3-Nitrobenzenesulfonyl chloride and diethylamine.[5] This reaction is robust, high-yielding, and illustrative of standard sulfonamide bond formation.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structural isomer and is applicable for the synthesis of the target compound.[6] It is designed to be a self-validating system, concluding with purification steps that ensure a high-purity final product.

Materials and Reagents:

-

3-Nitrobenzenesulfonyl chloride

-

Diethylamine (excess)

-

Tetrahydrofuran (THF), anhydrous

-

1-Chlorobutane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-nitrobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF). The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material.

-

Nucleophilic Addition: Cool the solution in an ice bath to 5–15 °C. Add an excess of diethylamine dropwise to the stirred solution. This reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure controlled formation of the desired product. Diethylamine serves a dual role: as the nucleophile that attacks the electrophilic sulfur atom and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1–2 hours. The neutralization of HCl by diethylamine results in the formation of diethylamine hydrochloride, which is insoluble in THF and precipitates out as a white solid.[6]

-

Byproduct Removal: Filter the reaction mixture to remove the precipitated diethylamine hydrochloride. This step is a key part of the purification, as it efficiently removes the salt byproduct.

-

Solvent Evaporation: Concentrate the filtrate in vacuo using a rotary evaporator to remove the THF. The result is a crude residue containing the target compound.

-

Workup and Purification: Dissolve the oily residue in a water-immiscible solvent like 1-chlorobutane.[6] Wash the organic solution with deionized water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent in vacuo to yield the final product, this compound, typically as an oil or low-melting solid.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from reactants to the purified final product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the diethyl groups (characteristic triplet and quartet signals) and the aromatic protons of the nitrobenzene ring. ¹³C NMR would show distinct signals for the ethyl carbons and the six aromatic carbons.[1][7]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. The exact mass should correspond to 258.0674 Da.[1]

-

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, including the characteristic strong, asymmetric and symmetric stretches for the S=O bonds of the sulfonamide (around 1350 and 1160 cm⁻¹) and the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹).[8]

Applications in Research and Development

While this compound is not an end-product therapeutic, its value lies in its potential as a versatile intermediate for drug discovery and chemical synthesis.

Role as a Synthetic Intermediate

The true power of this molecule is the synthetic handle provided by the nitro group. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl) can cleanly convert the nitro group to a primary amine (3-amino-N,N-diethylbenzenesulfonamide). This resulting aniline derivative is a prime substrate for a multitude of subsequent reactions:

-

Formation of amides, ureas, and carbamates.

-

Diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).

-

Use as a nucleophile in substitution or coupling reactions to build more complex heterocyclic systems.

This strategic transformation makes the parent nitro compound a stable precursor to a highly versatile amine, simplifying multi-step synthetic routes.[3]

Potential in Medicinal Chemistry

The sulfonamide scaffold is a well-established pharmacophore.[2][4] Derivatives built from this compound could be explored for a range of biological activities, mirroring the broad success of the sulfonamide class.[9] Research could be directed toward:

-

Antibacterial Agents: Following the legacy of sulfa drugs, new derivatives could be tested against various bacterial strains.[2]

-

Enzyme Inhibitors: Many sulfonamides are known to inhibit enzymes like carbonic anhydrase and cyclooxygenase.

-

CNS-Active Agents: The sulfonamide motif is increasingly found in compounds targeting the central nervous system.[4]

The following diagram illustrates the position of this compound as a key intermediate.

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

This compound is a chemical intended for research use only and must be handled with appropriate precautions in a laboratory setting.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[10] Avoid contact with skin and eyes.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Users are REQUIRED to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound. [10]

Conclusion

This compound (CAS 6335-26-8) is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its straightforward preparation, combined with the synthetic versatility of the nitro group, makes it a valuable asset for researchers in medicinal chemistry and materials science. By providing a stable platform for introducing the 3-aminobenzenesulfonamide core, it serves as a gateway to a vast library of novel compounds with the potential for significant biological activity and innovative applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bluestone Technology. Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. [Link]

-

3M. Safety Data Sheet. [Link]

-

PrepChem.com. Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. [Link]

-

PubChem. N,N-diethyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]

-

Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

-

SpectraBase. N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide. [Link]

-

PrepChem.com. Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide. [Link]

- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 241. [Link]

-

PubChem. CID 68791473. National Center for Biotechnology Information. [Link]

-

SpectraBase. N,N-diethyl-p-toluenesulfonamide. [Link]

-

Gontijo, J. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

Sources

- 1. This compound | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journalcsij.com [journalcsij.com]

- 3. nbinno.com [nbinno.com]

- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-DIETHYL 3-NITROBENZENESULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

N,N-Diethyl-3-nitrobenzenesulfonamide molecular weight

An In-depth Technical Guide to the Molecular Weight and Core Characteristics of N,N-Diethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on the determination and significance of its molecular weight. Beyond a simple statement of the value, this document elucidates the theoretical and experimental methodologies for its verification. As a key chemical intermediate, understanding its fundamental properties is crucial for its effective application in complex synthetic pathways. This paper details its physicochemical properties, outlines a standard synthesis protocol, and discusses its relevance within the broader context of medicinal chemistry and organic synthesis, grounded in authoritative data.

Introduction and Strategic Importance

This compound (CAS No: 6335-26-8) is an organic compound belonging to the sulfonamide class.[1] The core structure features a benzene ring substituted with a nitro group at the meta-position and a sulfonamide group to which two ethyl groups are attached. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of antibacterial agents and other therapeutics.[2]

The utility of this specific molecule often derives from its role as a synthetic intermediate. Its precursor, 3-Nitrobenzenesulfonyl chloride, is a critical reactant for installing the 3-nitrobenzenesulfonyl group onto other molecules, a common strategy in the synthesis of pharmaceuticals and dyes.[3] Consequently, this compound represents a stable, functionalized building block for constructing more complex molecular architectures.

Molecular Weight: Theoretical and Experimental Validation

The molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the molecular formula, which has been determined to be C₁₀H₁₄N₂O₄S .[1][4] The calculation is based on the atomic weights of its constituent elements:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

Summing these values yields the average molecular weight:

120.11 + 14.112 + 28.014 + 63.996 + 32.06 = 258.30 g/mol [1]

Experimental Verification by Mass Spectrometry

In a laboratory setting, the molecular weight is authoritatively confirmed using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio (m/z). For a singly charged molecular ion [M+H]⁺ or [M]⁺, the m/z value directly corresponds to the molecule's mass.

-

Monoisotopic Mass: Mass spectrometry measures the mass of a molecule containing the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is known as the monoisotopic mass. For this compound, the computed monoisotopic mass is 258.06742811 Da .[1]

-

Trustworthiness through Self-Validation: The high-resolution mass spectrometry (HRMS) data serves as a self-validating system. The experimentally determined mass must match the theoretical monoisotopic mass to within a few parts per million (ppm) to confirm the elemental composition and, by extension, the identity and purity of the compound. Spectroscopic data, including GC-MS results, are available in public databases for this compound.[1]

Physicochemical and Structural Data

A summary of the core properties provides a clear reference for experimental design and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |

| Molecular Weight | 258.30 g/mol | PubChem[1] |

| Monoisotopic Mass | 258.06742811 Da | PubChem[1] |

| CAS Number | 6335-26-8 | PubChem[1] |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[O-] | PubChem[1] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis Protocol and Workflow

The most direct and common synthesis route involves the reaction of 3-Nitrobenzenesulfonyl chloride with diethylamine.[5] This is a standard nucleophilic substitution reaction at the sulfonyl sulfur atom. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur, which results in the displacement of the chloride leaving group.

Step-by-Step Experimental Protocol

Causality Note: This protocol is adapted from analogous, well-established procedures for the synthesis of N,N-dialkylsulfonamides.[6] The use of a non-nucleophilic solvent like THF or dichloromethane is critical to prevent solvent participation in the reaction. An excess of the amine or the addition of a tertiary amine base (e.g., triethylamine) is required to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Setup: To a solution of 3-Nitrobenzenesulfonyl chloride (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask equipped with a magnetic stirrer, add diethylamine (2.2 eq) dropwise at a controlled temperature of 0-10°C.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (diethylamine hydrochloride) is typically observed.

-

Workup and Isolation:

-

Filter the reaction mixture to remove the precipitated diethylamine hydrochloride.

-

Evaporate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

-

Purification:

-

Wash the organic solution sequentially with dilute acid (e.g., 1N HCl) to remove excess amine, followed by water, and finally a saturated brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solution in vacuo to yield the crude this compound.

-

If necessary, further purification can be achieved by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Conclusion

The molecular weight of this compound is definitively established as 258.30 g/mol through theoretical calculation based on its molecular formula, C₁₀H₁₄N₂O₄S, and is experimentally verifiable to high precision via mass spectrometry. This fundamental parameter is the starting point for its use in quantitative chemical synthesis. As a derivative of the medicinally significant sulfonamide class and a product of a key synthetic intermediate, this compound holds value for researchers in drug discovery and materials science. The protocols and data presented herein provide a validated, authoritative foundation for the confident application of this compound in advanced scientific research.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of o-nitro-N,N-diethylbenzenesulfonamide Source: PrepChem.com URL: [Link]

-

Title: Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives Source: Chemical Science International Journal URL: [Link]

-

Title: Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride Source: Autech Industry Co., Limited URL: [Link]

Sources

A Technical Guide to the Spectral Analysis of N,N-Diethyl-3-nitrobenzenesulfonamide

This in-depth guide provides a comprehensive analysis of the expected spectral data for N,N-Diethyl-3-nitrobenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.

Introduction

This compound (C₁₀H₁₄N₂O₄S, Molar Mass: 258.30 g/mol ) is an aromatic sulfonamide.[1] The structural features of this molecule—a 1,3-disubstituted nitroaromatic ring, a sulfonamide linkage, and a diethylamino group—give rise to a unique and predictable spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected signals based on established principles of spectroscopy and data from analogous structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the diethylamino group. The electron-withdrawing nature of the nitro and sulfonamide groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aromatic (H-2, H-4, H-5, H-6) | 7.5 - 8.5 | Multiplets | 4H | 7-9 | The strong deshielding effect of the -NO₂ and -SO₂N(Et)₂ groups shifts these protons significantly downfield. The meta-substitution pattern will lead to complex splitting. |

| Methylene (-CH₂-) | ~3.3 | Quartet | 4H | ~7 | These protons are adjacent to a nitrogen atom and will be deshielded. They will be split into a quartet by the neighboring methyl protons. |

| Methyl (-CH₃) | ~1.2 | Triplet | 6H | ~7 | These protons are in a typical aliphatic environment and will be split into a triplet by the adjacent methylene protons. |

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the diethylamino group, only two signals are expected for the ethyl carbons. The aromatic region will show four distinct signals for the six carbons, with two pairs being chemically equivalent.

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-NO₂) | ~148 | The carbon atom attached to the nitro group is significantly deshielded. |

| Aromatic (C-SO₂) | ~140 | The carbon atom attached to the sulfonamide group is also strongly deshielded. |

| Aromatic (CH) | 120 - 135 | The remaining four aromatic carbons will appear in this region, with their exact shifts influenced by their position relative to the electron-withdrawing groups. |

| Methylene (-CH₂-) | ~42 | These carbons are attached to a nitrogen atom, resulting in a downfield shift compared to alkanes. |

| Methyl (-CH₃) | ~14 | These carbons are in a typical aliphatic environment. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro, sulfonamide, and aromatic groups.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Nitro (-NO₂) | 1530 - 1550 and 1340 - 1360 | Strong | Asymmetric and Symmetric Stretching |

| Sulfonamide (-SO₂N<) | 1330 - 1370 and 1140 - 1180 | Strong | Asymmetric and Symmetric SO₂ Stretching |

| Aromatic (C=C) | 1450 - 1600 | Medium to Weak | Ring Stretching |

| Aromatic (C-H) | 3000 - 3100 | Medium to Weak | Stretching |

| Aliphatic (C-H) | 2850 - 3000 | Medium | Stretching |

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for IR Spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Fragmentation:

| m/z | Ion | Rationale |

| 258 | [M]⁺ | Molecular ion peak. |

| 243 | [M - CH₃]⁺ | Loss of a methyl group. |

| 186 | [M - N(CH₂CH₃)₂]⁺ | Cleavage of the S-N bond, a common fragmentation pathway for sulfonamides. |

| 156 | [SO₂C₆H₄]⁺ | A characteristic fragment for sulfonamides.[2][3] |

| 92 | [C₆H₄]⁺ | Further fragmentation with loss of SO₂.[2] |

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for Mass Spectrometry.

IV. Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the comprehensive structural characterization of this compound. The predicted spectral data presented in this guide, based on fundamental principles and analysis of related structures, offer a robust framework for researchers to identify and verify this compound. The detailed workflows also provide a standardized approach to obtaining high-quality spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel sulfonamide derivatives.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.

-

Song, M., et al. (2014). A novel screening method for sulfonamide antibiotics in animal-derived foodstuffs by liquid chromatography coupled with tandem mass spectrometry. Journal of Zhejiang University-SCIENCE B, 15(1), 66-75. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of N,N-Diethyl-3-nitrobenzenesulfonamide in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of N,N-Diethyl-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry.

Given the current absence of extensive published experimental solubility data for this specific molecule, this document adopts a dual approach. Firstly, it provides a robust theoretical framework for predicting its solubility in a range of organic solvents using established methodologies such as Hansen Solubility Parameters (HSP). Secondly, it outlines a detailed, step-by-step experimental protocol that researchers can employ to accurately determine the solubility of this compound in their laboratories. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate their work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem CID: 232031 |

| Molecular Weight | 258.30 g/mol | PubChem CID: 232031 |

| XLogP3 | 1.1 | PubChem CID: 232031 |

| Hydrogen Bond Donors | 0 | PubChem CID: 232031 |

| Hydrogen Bond Acceptors | 5 | PubChem CID: 232031 |

| Structure | CCN(CC)S(=O)(=O)c1cccc(c1)[O-] | PubChem CID: 232031 |

The presence of a nitro group and a sulfonamide moiety, along with the diethyl substitution, imparts a specific polarity and potential for intermolecular interactions that will govern its solubility in various organic media.

Theoretical Prediction of Solubility

In the absence of empirical data, theoretical models offer a valuable starting point for estimating a compound's solubility. These models are grounded in the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The principle is that substances with similar HSP values are likely to be soluble in one another.[2]

Estimating the Hansen Solubility Parameters of this compound:

Since experimental HSP values for this compound are not available, they can be estimated using group contribution methods. This involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Based on its structure (a benzene ring, a nitro group, a sulfonamide group, and two ethyl groups), the estimated Hansen Solubility Parameters for this compound are presented below. It is crucial to note that these are estimations and should be validated experimentally.

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 12.0 |

| δH (Hydrogen Bonding) | 8.0 |

| δT (Total) | 23.8 |

Predicting Solubility using HSP:

The "Hansen distance" (Ra) between the compound and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility. The formula for Ra is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[3]

Below is a table of common organic solvents and their HSP values, which can be used in conjunction with the estimated HSP of this compound to predict its solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Source: Hansen Solubility Parameters: A User's Handbook, Second Edition

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[4][5] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.[6] While a detailed COSMO-RS calculation is beyond the scope of this guide, it is a highly recommended in silico tool for obtaining accurate solubility predictions, especially when experimental data is scarce.[7][8] The methodology involves performing a quantum chemical calculation for the molecule of interest to generate a "sigma-profile," which is then used in statistical thermodynamics calculations to predict solubility in various solvents.[9]

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Workflow for Experimental Solubility Determination

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. scm.com [scm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Diethyl-3-nitrobenzenesulfonamide material safety data sheet (MSDS)

An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide: Synthesis, Safety, and Handling

Introduction

This compound is a substituted aromatic sulfonamide. This class of compounds is of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule incorporates three key functional groups: a diethylsulfonamide group, a benzene ring, and a nitro group at the meta position. This unique combination makes it a valuable intermediate or building block for creating more complex molecular architectures.[1] The sulfonamide moiety is a well-known pharmacophore found in numerous antibacterial drugs, while the nitroaromatic system provides a reactive handle for a variety of chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.

This guide provides a comprehensive overview of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights for laboratory professionals. We will cover its physicochemical properties, a detailed synthetic pathway, a composite hazard assessment based on analogous structures, and best practices for its safe handling and use in a research setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. This compound is an organic compound whose properties are dictated by its constituent functional groups.

Chemical Structure

The structure consists of a central benzene ring substituted with a nitro group (-NO₂) and a sulfonamide group (-SO₂N(CH₂CH₃)₂).

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[2] |

| Molecular Weight | 258.30 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6335-26-8 | PubChem[2] |

| Appearance | Expected to be an off-white to yellow solid | Analogous Compounds |

| XLogP3 (logP) | 1.1 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

Synthesis and Characterization

This compound is not commonly available off-the-shelf and is typically prepared in a two-step sequence from nitrobenzene. This process involves the sulfochlorination of nitrobenzene followed by amidation with diethylamine.

Synthetic Workflow

The overall transformation requires careful control of reaction conditions, particularly temperature, to ensure high yield and purity.

Caption: Two-step synthesis of this compound.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for synthesizing the precursor and related sulfonamides.[3][4][5] All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride [4][5]

-

Charge a reaction vessel with chlorosulfonic acid (4.4 eq). Heat the acid to approximately 110-115°C.

-

Add nitrobenzene (1.0 eq) dropwise over several hours, maintaining the reaction temperature.

-

Stir the mixture at this temperature for an additional 4 hours after the addition is complete.

-

Cool the mixture to 70°C and add thionyl chloride (0.9 eq) dropwise.

-

Stir until gas evolution ceases, then cool the reaction mixture to 5°C.

-

Very carefully quench the reaction by pouring it onto ice-water.

-

The precipitated product, 3-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and used in the next step.

Step 2: Synthesis of this compound [3][6]

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of diethylamine (1.2 eq) in THF.

-

Cool the diethylamine solution to 5-15°C in an ice bath.

-

Slowly add the 3-nitrobenzenesulfonyl chloride solution to the cooled diethylamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

A precipitate of diethylamine hydrochloride will form. Remove this by filtration.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (258.30 g/mol ).

-

Infrared Spectroscopy (IR): To identify characteristic functional group peaks (e.g., SO₂ stretch, NO₂ stretch).

-

Melting Point Analysis: A sharp melting point range indicates high purity.

Hazard Identification and Toxicological Profile

No specific, comprehensive Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a hazard assessment must be synthesized by considering its structural components and data from analogous compounds.

Core Rationale: The primary hazards are anticipated to arise from the nitroaromatic system and the potential for the compound to act as a skin/eye irritant, a common feature of reactive sulfonamides.

| Hazard Class | Anticipated Classification (by Analogy) | Rationale & Cited Compounds |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | Based on N,N-Diethyl-3-methylbenzamide (DEET).[7] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on related sulfonamide and benzamide structures.[8] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Common for this class of chemicals.[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | A potential hazard for fine, dusty solids.[8] |

| Chronic Toxicity | Data not available. Nitroaromatic compounds should be handled with caution as some can have long-term health effects. | General chemical knowledge. |

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Safe Handling, Storage, and Exposure Control

Given the synthesized hazard profile, a cautious and systematic approach to handling is required. The following workflow outlines the key decision points for ensuring laboratory safety.

Caption: Risk assessment and handling workflow for this compound.

Engineering Controls

-

Primary Control: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the sash is at the appropriate height to maintain proper airflow.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[9]

-

Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.[8]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Emergency Procedures and Waste Disposal

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or container label.[7]

Waste Disposal

-

Disposal of this chemical and its containers must be done in accordance with federal, state, and local regulations.

-

Contact a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.

-

The chemical should be classified as hazardous waste, likely due to its irritant properties and the presence of the nitroaromatic group.

Applications and Research Context

This compound is primarily of interest as a synthetic intermediate. Its precursor, 3-nitrobenzenesulfonyl chloride, is a cornerstone reagent used to introduce the 3-nitrobenzenesulfonyl group into molecules.[1] This moiety can serve multiple purposes:

-

Protecting Group: It can be used to protect amine functionalities during a synthetic sequence.

-

Pharmaceutical Scaffolding: The broader class of sulfonamides is known for a wide range of biological activities, including antibacterial properties.[10] Derivatives are often explored in drug discovery programs as potential inhibitors of enzymes or receptor antagonists.[11]

-

Chemical Probe Development: The nitro group can be readily reduced to an amine, which can then be further functionalized, allowing for the creation of libraries of related compounds for screening.

Researchers working with this compound are likely engaged in multi-step organic synthesis, aiming to develop novel pharmaceuticals, agrochemicals, or advanced materials.

References

-

Title: this compound | C10H14N2O4S | CID 232031 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of o-nitro-N,N-diethylbenzenesulfonamide Source: PrepChem.com URL: [Link]

-

Title: Synthesis of 3-nitrobenzenesulfonyl chloride Source: PrepChem.com URL: [Link]

-

Title: Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives Source: Chemical Science International Journal URL: [Link]

-

Title: Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride Source: Autech Industry Co., Ltd. URL: [Link]

-

Title: Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats Source: Toxicology and Applied Pharmacology via PubMed URL: [Link]

- Title: US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride Source: Google Patents URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. N,N-DIETHYL 3-NITROBENZENESULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. journalcsij.com [journalcsij.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

N,N-Diethyl-3-nitrobenzenesulfonamide: A Technical Guide to Physical Properties and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-3-nitrobenzenesulfonamide is a distinct organic molecule featuring a sulfonamide functional group, an aromatic nitro moiety, and a diethylamine substituent. As a member of the nitrobenzenesulfonamide class, its chemical behavior is governed by the interplay of these structural components. The electron-withdrawing nature of both the sulfonyl group and the nitro group significantly influences the reactivity of the aromatic ring, while the tertiary sulfonamide linkage dictates its stability towards hydrolysis and other degradation pathways. This guide provides a comprehensive overview of the known physical properties and an in-depth, field-proven analysis of the chemical stability of this compound, offering critical insights for its handling, storage, and application in research and development.

Physicochemical Characterization

Precise characterization of a compound's physical properties is fundamental to its application in experimental and developmental workflows. While comprehensive experimental data for this compound is not widely published, we can consolidate known data with reasoned estimations based on analogous structures.

Identity and Structure

The foundational identity of this compound is established by its molecular structure and associated identifiers.

-

IUPAC Name: this compound

-

CAS Number: 6335-26-8[1]

-

Molecular Formula: C₁₀H₁₄N₂O₄S[1]

-

Molecular Weight: 258.30 g/mol [1]

-

Chemical Structure: (Image generated for illustrative purposes)

Physical Appearance

Direct descriptions of the physical state of this compound are scarce in the literature. However, by examining related compounds, a reliable inference can be made. The presence of the nitroaromatic chromophore is the primary determinant of its appearance. For instance, m-nitrobenzamide, a structurally similar compound, is described as a yellow powder[2]. Therefore, it is highly probable that This compound exists as a yellow crystalline solid or powder at standard temperature and pressure.

Quantitative Physical Properties

A summary of the available quantitative data is presented below. It is critical to note that only the boiling point is derived from a direct experimental report; other values are computationally predicted and should be used as estimations pending experimental verification.

| Property | Value | Source/Method |

| Boiling Point | 180-182 °C at 1.0 mmHg | Experimental |

| Melting Point | Not Experimentally Reported | - |

| Calculated LogP | 1.1 | PubChem (XLogP3)[1] |

| Water Solubility | Not Experimentally Reported | - |

| Density | Not Experimentally Reported | - |

The single reported experimental boiling point is a critical anchor for its physical characterization. The lack of a published melting point suggests that the compound may decompose upon melting or that it has not been a focus of extensive physical materials science studies.

Chemical Stability Profile

The stability of this compound is a function of its constituent chemical groups: the sulfonamide linkage, the nitroaromatic ring, and the N,N-diethyl substitution. Understanding its behavior under various environmental stressors such as pH, light, and heat is paramount for ensuring sample integrity and developing robust analytical methods.

Hydrolytic Stability

The susceptibility of a molecule to hydrolysis is a critical stability parameter, particularly for applications in aqueous media or under conditions where moisture is present.

-

Mechanism of Sulfonamide Hydrolysis: The core of hydrolytic instability in this molecule is the sulfur-nitrogen (S-N) bond. This bond is susceptible to cleavage, particularly under acidic conditions, which protonate the nitrogen atom, making the sulfur atom more electrophilic and prone to nucleophilic attack by water.

-

pH-Dependent Stability:

-

Acidic Conditions (pH < 4): N-arylsulfonamides can undergo hydrolysis under strongly acidic conditions, often requiring elevated temperatures. The reaction typically yields the parent benzenesulfonic acid and diethylamine. The electron-withdrawing nitro group on the benzene ring may slightly influence the rate of this hydrolysis compared to unsubstituted analogs.

-

Neutral & Alkaline Conditions (pH 7-9): The sulfonamide linkage is generally considered stable to hydrolysis at neutral and alkaline pH. Studies on a wide range of sulfonamides have demonstrated their stability under these conditions, with degradation half-lives often exceeding one year.

-

Photostability

Nitroaromatic compounds are well-known to be photosensitive. The energy from ultraviolet (UV) or even visible light can promote the nitro group to an excited state, initiating degradation reactions.

-

Mechanism of Photodegradation: Upon absorption of light, nitroaromatic compounds can undergo complex degradation pathways. These can include reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities, as well as ring-opening reactions. The specific degradation products will depend on the solvent, atmosphere (presence of oxygen), and the wavelength of light.

-

Practical Implications: To maintain the integrity of this compound, it is imperative to store the material protected from light . Amber vials or containers wrapped in aluminum foil are recommended for both solid-state and solution-based storage. Photostability testing, following ICH Q1B guidelines, should be considered a mandatory part of stress testing for any drug development program involving this molecule.

Thermal Stability

The thermal stability of sulfonamides has been investigated using techniques like thermogravimetric analysis (TGA).

-

Decomposition Profile: Generally, sulfonamides undergo thermal decomposition at elevated temperatures. The decomposition process for this compound would likely involve the initial loss of the diethylamino group or cleavage of the S-N bond, followed by the decomposition of the nitrobenzenesulfonyl moiety at higher temperatures. The presence of the nitro group can lower the overall thermal stability compared to non-nitrated analogs.

-

Recommended Storage: For routine laboratory use, storage at controlled room temperature is likely sufficient for the solid material. However, for long-term archival, storage in a refrigerated and dry environment (e.g., 2-8 °C in a desiccator) is a prudent measure to minimize the risk of any slow thermal degradation over time. The isomeric compound, N,N-Diethyl-4-nitrobenzenesulfonamide, is recommended to be stored in a "Dry, sealed place," which reinforces the need to protect against moisture.[3]

The diagram below illustrates the key factors that can compromise the stability of the core this compound structure.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and identify potential degradants, a stability-indicating analytical method must be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose due to its specificity and sensitivity.

Protocol: HPLC Method for Stability Indication

This protocol outlines a general approach. Method development and validation are required for specific applications.

Objective: To separate the parent this compound from potential degradation products.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

Diode-Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at 254 nm (or determine λmax by DAD scan). The nitroaromatic group should provide strong UV absorbance.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Causality Behind Choices:

-

C18 Column: Provides good retention for moderately nonpolar compounds like this one.

-

Acidified Mobile Phase: Formic acid improves peak shape for amine-containing compounds and is mass spectrometry compatible.

-

Acetonitrile: A common, strong organic solvent for reverse-phase HPLC.

-

Gradient Elution: Necessary to ensure that both the parent compound and any potentially more polar (from hydrolysis) or less polar degradants are eluted with good peak shape in a reasonable timeframe.

-

UV Detection: The aromatic nitro-group is a strong chromophore, making UV detection highly sensitive for this molecule.

The following diagram outlines the workflow for a typical forced degradation study using this HPLC method.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a compound whose stability is intrinsically linked to its nitroaromatic and sulfonamide functionalities. Based on available data and established chemical principles, the compound is likely a yellow solid with a boiling point of 180-182 °C at 1.0 mmHg. It is expected to be largely stable under neutral and alkaline aqueous conditions but susceptible to degradation under strong acid, heat, and especially UV/visible light. Researchers and developers must prioritize storage in cool, dry, and light-protected conditions. The implementation of a validated, stability-indicating HPLC method is essential for monitoring the purity of this compound and for ensuring the integrity of experimental data and developmental programs.

References

-

PubChem. Compound Summary for CID 232031, this compound. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 12576, 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N,N-Diethyl-3-nitrobenzenesulfonamide: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-3-nitrobenzenesulfonamide is a specialized organic compound with the CAS number 1709-66-6. Its molecular structure, featuring a nitro group on the benzene ring and a diethylsulfonamide functional group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of the nitro group offers a reactive site for further chemical transformations, such as reduction to an amine, which can then be used to construct more complex molecules. This guide provides a comprehensive overview of the commercial landscape for this compound, including supplier information, typical purity levels, and a detailed discussion of its synthesis, potential impurities, and the analytical methods crucial for its quality control.

Commercial Suppliers and Purity

Procuring this compound for research and development purposes requires identifying reliable chemical suppliers. While not as commonly stocked as some bulk reagents, it is available from a number of specialized chemical providers. One such supplier is the National Analytical Corporation, based in Mumbai, India[1].

It is important for researchers to request a Certificate of Analysis (CoA) from any potential supplier. This document provides lot-specific information on the purity of the compound and the methods used for its determination. Purity is a critical parameter, as impurities can lead to ambiguous experimental results, side reactions, and difficulties in structure-activity relationship (SAR) studies.

Table 1: Representative Commercial Supplier Information for this compound

| Supplier Name | Location | Stated Purity | Availability |

| National Analytical Corporation | Mumbai, India | Not specified on website; CoA should be requested. | Inquire |

Note: This table is based on publicly available information and is not an exhaustive list. Researchers are encouraged to contact suppliers directly for the most current data.

Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities that may be present in commercial batches. The most probable and direct synthetic pathway involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine.

Caption: General reaction scheme for the synthesis of this compound.

This reaction is a standard nucleophilic substitution at a sulfonyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Based on this synthetic route, several potential impurities could be present in the final product:

-

Unreacted Starting Materials:

-

3-Nitrobenzenesulfonyl chloride: If the reaction does not go to completion, this starting material may remain.

-

Diethylamine: Excess diethylamine used to drive the reaction may be present.

-

-

Byproducts of the Starting Material Synthesis: The synthesis of 3-nitrobenzenesulfonyl chloride itself involves the sulfochlorination of nitrobenzene. This process can lead to isomeric impurities, such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, which could then react with diethylamine to form the corresponding isomeric sulfonamides.

-

Hydrolysis Products: 3-Nitrobenzenesulfonyl chloride is susceptible to hydrolysis, which would form 3-nitrobenzenesulfonic acid. This acidic impurity could be present in the final product.

-

Side-Reaction Products: Although less common, side reactions such as the dimerization or polymerization of starting materials or intermediates could occur under certain reaction conditions.

The presence and concentration of these impurities will depend on the quality of the starting materials, the specific reaction conditions employed, and the purification methods used by the manufacturer.

Analytical Methods for Purity Assessment

To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile organic compounds like sulfonamides. A reversed-phase HPLC method would be a suitable starting point for the analysis of this compound.

Experimental Protocol: Representative RP-HPLC Method Development

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to the non-polar nature of the analyte.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the main compound from potential impurities with a wide range of polarities.

-

Detection: A UV detector set at a wavelength where the nitroaromatic chromophore has a strong absorbance (typically in the range of 254-280 nm) should provide good sensitivity.

-

Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Spectroscopic Methods

Spectroscopic techniques are invaluable for confirming the identity and structure of the compound and for identifying any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule, including the characteristic signals for the ethyl groups and the aromatic protons. The integration of these signals can be used to confirm the structure and to quantify the levels of proton-containing impurities.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. This is a highly sensitive technique that can be used to detect and identify impurities, especially when coupled with a chromatographic separation method like HPLC-MS or GC-MS. The PubChem database lists the molecular weight of this compound as 258.30 g/mol [2].

Data Presentation

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1709-66-6 | PubChem |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[2] |

| Molecular Weight | 258.30 g/mol | PubChem[2] |

| Appearance | (Expected) Solid | - |

Conclusion